Rizavasertib

Beschreibung

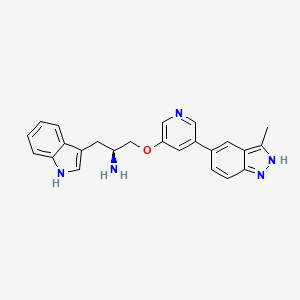

an Akt kinase inhibitor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTBGJGMTBHQTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436347 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552325-16-3 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-443654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Rizavasertib in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizavasertib (also known as A-443654) is a potent, ATP-competitive, pan-Akt inhibitor with significant implications for cancer therapy, particularly in the context of the DNA damage response (DDR). This technical guide delineates the core mechanism of action of this compound, focusing on its role in modulating cellular responses to DNA damage. By inhibiting the serine/threonine kinase Akt, this compound influences critical downstream signaling pathways that govern cell cycle progression, apoptosis, and the intricate machinery of DNA repair. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and visual representations of the signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction: The Role of Akt in DNA Damage Response

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, contributing to tumor progression and resistance to therapy. The Akt kinase family comprises three isoforms (Akt1, Akt2, and Akt3), which, upon activation, phosphorylate a wide array of downstream substrates.

Emerging evidence has highlighted a critical role for Akt in the DNA damage response. Akt signaling can influence the choice and efficiency of DNA double-strand break (DSB) repair pathways, namely homologous recombination (HR) and non-homologous end joining (NHEJ). Generally, Akt activation is thought to promote the more error-prone NHEJ pathway while suppressing the high-fidelity HR pathway. This modulation of DNA repair can have profound consequences for genomic stability and the sensitivity of cancer cells to DNA-damaging agents.

This compound, by inhibiting all three Akt isoforms with high potency, presents a strategic approach to interfere with these processes and potentially enhance the efficacy of genotoxic therapies.

This compound: A Potent Pan-Akt Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Akt1, Akt2, and Akt3. Its high affinity and pan-isoform activity make it a robust tool for investigating the roles of Akt in cellular processes and a promising candidate for clinical development.

Biochemical and Cellular Potency

Preclinical studies have established the potent inhibitory activity of this compound against Akt kinases.

| Parameter | Value | Description | Reference |

| Ki (Akt1, Akt2, Akt3) | 160 pM | Inhibitor constant, indicating high-affinity binding to all three Akt isoforms.[1] | |

| EC50 (Tumor Cell Proliferation) | 0.1 µM | Effective concentration for 50% inhibition of tumor cell proliferation in various cell lines.[1] | |

| IC50 (Myr-AKT1, HEK293T cells) | 2.5 nM | Concentration for 50% inhibition of myristoylated wild-type AKT1 expressed in HEK293T cells.[1] | |

| IC50 (Myr-AKT2, HEK293T cells) | 30 nM | Concentration for 50% inhibition of myristoylated wild-type AKT2 expressed in HEK293T cells.[1] | |

| IC50 (Myr-AKT3, HEK293T cells) | 51 nM | Concentration for 50% inhibition of myristoylated wild-type AKT3 expressed in HEK293T cells.[1] | |

| IC50 (MDA-MB-231 cell viability) | 0.33 ± 0.01 µM | Concentration for 50% inhibition of cell viability in MDA-MB-231 breast cancer cells.[2] | |

| IC50 (MDA-MB-468 cell viability) | 0.020 ± 0.001 µM | Concentration for 50% inhibition of cell viability in MDA-MB-468 breast cancer cells.[2] |

Mechanism of Action in the DNA Damage Response

This compound's primary mechanism of action in the DDR is the abrogation of Akt-mediated signaling. This leads to a complex interplay of effects on cell cycle checkpoints and DNA repair pathways.

Modulation of DNA Repair Pathways

Akt signaling plays a dual role in regulating DSB repair. By inhibiting Akt, this compound is hypothesized to:

-

Suppress Non-Homologous End Joining (NHEJ): Akt can promote NHEJ by phosphorylating and activating key components of this pathway, such as DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Inhibition of Akt by this compound would therefore be expected to impair this error-prone repair mechanism.

-

Enhance Homologous Recombination (HR): Akt has been shown to suppress HR by phosphorylating and promoting the cytoplasmic retention of BRCA1, a critical HR protein. Furthermore, Akt can inhibit the function of RAD51, another key HR factor. By blocking Akt, this compound may restore or enhance HR activity.

This shift in the balance from error-prone NHEJ towards high-fidelity HR could have significant therapeutic implications, particularly in combination with agents that induce DSBs.

Induction of Cell Cycle Arrest and Apoptosis

Inhibition of the pro-survival Akt pathway by this compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this pathway. Preclinical data indicates that this compound induces apoptosis in various cancer cell models.[1][3] This effect is often synergistic with the effects of DNA damaging agents.

Preclinical Evidence and Quantitative Data

While specific data on the effects of this compound on γH2AX and RAD51 foci formation is limited in publicly available literature, the known role of Akt in DDR allows for extrapolation of its likely effects. Inhibition of Akt is expected to modulate the cellular response to DNA damaging agents.

Effects on Cell Viability in Combination with DNA Damaging Agents

Studies on other Akt inhibitors have demonstrated sensitization of cancer cells to agents like cisplatin and PARP inhibitors. It is anticipated that this compound would exhibit similar synergistic effects.

| Cell Line | Combination Agent | Effect |

| A549 (NSCLC) | Cisplatin | Increased sensitivity and G1 phase cell cycle arrest.[4] |

| Ovarian Cancer Cells | Olaparib (PARP Inhibitor) | Synergistic cytotoxicity in preclinical models.[5] |

Key Experimental Protocols

To investigate the mechanism of action of this compound in the DNA damage response, a series of key experiments are essential.

Western Blotting for Akt Pathway Inhibition and DNA Damage Markers

This protocol is designed to assess the phosphorylation status of Akt and its downstream targets, as well as key DNA damage response proteins.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, γH2AX, RAD51, β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound, a DNA damaging agent (e.g., etoposide, cisplatin), or a combination of both for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for γH2AX and RAD51 Foci Formation

This protocol allows for the visualization and quantification of DNA double-strand breaks (γH2AX foci) and the engagement of the homologous recombination repair machinery (RAD51 foci).

Materials:

-

Glass coverslips

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-γH2AX, anti-RAD51

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Antibody Staining:

-

Incubate with primary antibodies (anti-γH2AX and anti-RAD51) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Stain nuclei with DAPI.

-

Mount coverslips on slides with antifade medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of foci per nucleus using image analysis software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

Materials:

-

70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest treated and control cells.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash cells with PBS.

-

Resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.

-

Conclusion and Future Directions

This compound, as a potent pan-Akt inhibitor, holds significant promise as a therapeutic agent that can modulate the DNA damage response in cancer cells. By interfering with Akt-mediated signaling, this compound can influence the choice of DNA repair pathways, induce cell cycle arrest, and promote apoptosis. These mechanisms make it a strong candidate for combination therapies with DNA-damaging agents, such as chemotherapy and PARP inhibitors.

Further research is warranted to fully elucidate the specific effects of this compound on the formation and resolution of DNA damage foci (γH2AX and RAD51) in various cancer models and in response to different genotoxic stresses. The identification of predictive biomarkers for sensitivity to this compound, both as a monotherapy and in combination, will be crucial for its successful clinical translation. The in-depth understanding of its mechanism of action in the DNA damage response, as outlined in this guide, will be instrumental in designing rational and effective therapeutic strategies for cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage and Inhibition of Akt Pathway in MCF-7 Cells and Ehrlich Tumor in Mice Treated with 1,4-Naphthoquinones in Combination with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rizavasertib, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. With a high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, establishing its potential as a valuable tool for cancer research and therapeutic development.

Chemical Structure and Properties

This compound is a derivative of indazole-pyridine compounds.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | [2] |

| Synonyms | A-443654 | [2] |

| CAS Number | 552325-16-3 | [3] |

| Molecular Formula | C₂₄H₂₃N₅O | [3] |

| Molecular Weight | 397.47 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (79 mg/mL); Insoluble in water. | [1][3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years. | [3] |

Mechanism of Action

This compound functions as a potent inhibitor of the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers. This compound competitively binds to the ATP-binding site of Akt, preventing its phosphorylation and activation. This inhibition is effective against all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[1][4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Conversion of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruitment & Activation"]; PDK1 -> Akt [label="Phosphorylation"]; this compound -> Akt [arrowhead=tee, color="#EA4335", label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; } Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Downstream Effects

By inhibiting Akt, this compound prevents the phosphorylation of numerous downstream substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where this compound has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent manner.[3] This disruption of downstream signaling leads to the induction of apoptosis and inhibition of cell proliferation.

Biological Activity

In Vitro Studies

This compound has demonstrated potent activity in various in vitro assays.

| Parameter | Value | Cell Lines | Reference |

| Ki (Akt1) | 160 pM | - | [3] |

| EC₅₀ (Proliferation) | 0.1 µM | MiaPaCa-2 | [3] |

| EC₅₀ (Apoptosis) | 0.63 µM | Chronic lymphocytic leukemia cells | [5] |

This compound exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).[3] It induces morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to decrease Bcl-2 protein levels, a key regulator of apoptosis.[3]

In Vivo Studies

Preclinical studies in animal models have confirmed the anti-tumor efficacy of this compound.

| Animal Model | Dosage | Effect | Reference |

| 3T3-Akt1 flank tumor | 7.5 mg/kg/day, s.c. | Inhibition of tumor growth | [3] |

| 3T3-Akt1 flank tumor | 50 mg/kg, s.c. | Induction of apoptosis | [3] |

| MiaPaCa-2 xenograft | 30 mg/kg, s.c. | Increased levels of phosphorylated Akt1 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cell proliferation.

// Nodes Start [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for desired period", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Measure absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate EC₅₀", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> Add_MTT; Add_MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical MTT-based cell viability assay.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[6]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.[7]

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer this compound or vehicle\n(e.g., s.c., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inject -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo tumor xenograft study.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound via the desired route (e.g., subcutaneous injection) at a specified dose and schedule.

-

Measure tumor dimensions and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt levels).

Conclusion

This compound is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and efficacy make it a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Further studies are warranted to explore its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A-443654 | C24H23N5O | CID 10172943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Rizavasertib: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Rizavasertib, also known as A-443654, is a potent and selective pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt represents a critical target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathway and synthetic workflow are presented to serve as a valuable resource for the scientific community.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2][3] Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is a central mediator of this pathway.[4] Its inhibition has been a major focus of drug discovery efforts.

This compound (A-443654) emerged from these efforts as a potent, ATP-competitive inhibitor of all three Akt isoforms.[5][6] It demonstrates significant antitumor activity in preclinical models and serves as a valuable chemical probe for studying Akt signaling. This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Synthesis of this compound

This compound is a derivative of indazole-pyridine compounds.[5] Its synthesis involves a multi-step process, a key part of which is a Suzuki coupling reaction. A patented synthesis method has been disclosed, which avoids the use of highly toxic reagents like hexamethylditin.[7]

Synthetic Workflow

The overall synthetic strategy for this compound (compound 6) initiates from a protected amino alcohol, which undergoes a series of reactions including Suzuki coupling to form the core structure, followed by deprotection to yield the final product.

References

- 1. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents [patents.google.com]

Preclinical Profile of Rizavasertib: An In-depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on Rizavasertib (formerly A-443654), a potent pan-Akt inhibitor, in various cancer models. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, a consolidated summary of quantitative data, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4] By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling.[1]

dot

Caption: this compound inhibits Akt, a key protein in the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line/System | Comments | Reference |

| Ki (pan-Akt) | 160 pM | Cell-free assay | Potent inhibitor of all Akt isoforms. | [1] |

| IC50 (Akt1) | 2.5 nM | HEK-293T | Inhibition of myristoylated wild-type AKT1. | [1] |

| IC50 (Akt2) | 30 nM | HEK-293T | Inhibition of myristoylated wild-type AKT2. | [1] |

| IC50 (Akt3) | 51 nM | HEK-293T | Inhibition of myristoylated wild-type AKT3. | [1] |

| EC50 (Proliferation) | 0.1 µM | Various tumor cells | General potency in inhibiting tumor cell growth. | [1] |

Table 2: In Vivo Antitumor Activity

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| 3T3-Akt1 Flank Tumor | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition. | [1] |

| MiaPaCa-2 Pancreatic Cancer Xenograft | SCID mice | 30 mg/kg, s.c. | Increased levels of phosphorylated Akt1 in tumors. | [1] |

| 3T3-Akt1 Flank Tumor | SCID mice | 50 mg/kg, s.c. | Induction of apoptosis in tumors. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (A-443654)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[5]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound (A-443654)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Akt Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound (A-443654)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a targeted inhibitor like this compound.

dot

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug: A-443654 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of Rizavasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizavasertib, also known as A-443654, is a potent and selective, ATP-competitive pan-inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. As a central node in this pathway, Akt represents a key therapeutic target. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate this data.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of all three Akt isoforms, thereby preventing their phosphorylation and subsequent activation.[1] This inhibition leads to the dephosphorylation of downstream Akt substrates, such as Glycogen Synthase Kinase 3 (GSK3), Forkhead box protein O1 (FOXO1), and the mTOR complex 1 (mTORC1) substrate, p70S6K. The net effect is the suppression of proliferative signals and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt pathway.

Interestingly, treatment with this compound has been observed to cause a paradoxical hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473). This phenomenon is thought to be a direct consequence of the inhibitor binding to the ATP-binding site, which locks the kinase in a conformation that is readily phosphorylated by its upstream kinases, PDK1 and mTORC2, even though the kinase itself remains inactive.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated across various cancer cell lines, demonstrating its potent inhibitory effects on Akt signaling and cell proliferation.

Quantitative Data Summary: In Vitro Studies

| Parameter | Cell Line(s) | Value | Reference(s) |

| Akt1 Inhibition (Ki) | - | 160 pM | [2][3] |

| Akt2 Inhibition (Ki) | - | 160 pM | [2][3] |

| Akt3 Inhibition (Ki) | - | 160 pM | [2][3] |

| Cell Proliferation (EC50) | MiaPaCa-2 | 0.1 µM | [3][4] |

| GSK3α/β Phosphorylation Inhibition (IC50) | H1299 | 0.6 µM | [5] |

| Bcl-2 Protein Level Decrease (at 5 µM this compound in combination with Rapamycin) | 10CA1a cells | ~70% | [4] |

Experimental Protocols: In Vitro Assays

-

Objective: To determine the in vitro potency of this compound against Akt isoforms.

-

Methodology:

-

Recombinant human Akt1, Akt2, or Akt3 enzymes were used.

-

The kinase reaction was initiated by adding a peptide substrate (e.g., Crosstide) and ATP.

-

This compound was added at varying concentrations to determine its inhibitory effect.

-

The phosphorylation of the substrate was measured using a radioisotope assay (e.g., [γ-³²P]ATP) or a non-radioactive method like ELISA.

-

Ki values were calculated from the dose-response curves.[2][3]

-

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Cancer cells (e.g., MiaPaCa-2) were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.

-

The EC50 value was determined by plotting the percentage of cell viability against the log concentration of this compound.[6][7]

-

-

Objective: To evaluate the effect of this compound on the phosphorylation of Akt and its downstream targets.

-

Methodology:

-

Cells were treated with this compound at various concentrations and for different durations.

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% BSA or non-fat milk in TBST and then incubated with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3α/β, and total GSK3α/β overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

-

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in several preclinical xenograft models, both as a monotherapy and in combination with other anticancer agents.

Quantitative Data Summary: In Vivo Studies

| Tumor Model | Animal Model | This compound Dose & Schedule | Outcome | Reference(s) |

| 3T3-Akt1 Flank Tumor | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition | [3][10] |

| MiaPaCa-2 Pancreatic Cancer Xenograft | SCID mice | 7.5 mg/kg/day, s.c. | Significant tumor growth inhibition, comparable to gemcitabine | [3][10] |

| PC-3 Prostate Cancer Xenograft (in combination with paclitaxel) | SCID mice | Not specified for A-443654 in the provided text, but combination showed increased efficacy. | Enhanced tumor growth inhibition compared to monotherapy. | [10] |

| MiaPaCa-2 Pancreatic Cancer Xenograft (in combination with rapamycin) | SCID mice | 50 mg/kg, s.c., on specific days | Enhanced tumor growth inhibition compared to monotherapy. | [10] |

Experimental Protocols: In Vivo Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Cell Implantation: 5 x 10⁶ cancer cells (e.g., 3T3-Akt1 or MiaPaCa-2) were suspended in a solution of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth Monitoring: Tumors were allowed to establish and grow to a palpable size. Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., subcutaneous injection) at the indicated dose and schedule. The vehicle control was administered to the control group.

-

Endpoint: The study was terminated when tumors in the control group reached a maximum allowable size or after a predetermined treatment period. Tumors were excised and weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).[3][10][11]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro efficacy testing of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Rizavasertib: A Deep Dive into its Anti-Tumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt plays a crucial role in cell survival, proliferation, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in tumor cells, detailing its mechanism of action, effects on cellular signaling, and in vivo efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

This compound is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3][4] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates.[5] This inhibition of Akt activity leads to the downstream suppression of key cellular processes that are critical for tumor growth and survival. Notably, this compound has been shown to be highly potent, with a Ki of 160 pM against Akt1.[3][6]

While this compound effectively inhibits the kinase activity of Akt, it has also been observed to induce a paradoxical hyperphosphorylation of Akt at Ser473.[5][7] This phenomenon is thought to be a result of a rapid feedback mechanism that is independent of mTORC1 inhibition.[7] Despite this hyperphosphorylation, the downstream signaling from Akt remains inhibited, underscoring the potent inhibitory effect of this compound on the kinase's function.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacodynamics of this compound.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Potency | |||

| Ki (Akt1) | 160 pM | Enzyme Assay | [3][6] |

| Cellular IC50 (MOLT-4) | 60 nM | Cell Viability Assay | [8] |

| Cellular IC50 (CEM) | 120 nM | Cell Viability Assay | [8] |

| Cellular IC50 (Jurkat) | 900 nM | Cell Viability Assay | [8] |

| EC50 (Tumor Cell Proliferation) | 0.1 µM | General | [6] |

Table 1: In Vitro Potency of this compound

| Tumor Model | Dosing Regimen | Route of Administration | Outcome | Reference |

| In Vivo Efficacy | ||||

| 3T3-Akt1 Xenograft | 7.5 mg/kg/day | Subcutaneous (s.c.) | Inhibition of tumor growth | [3][4] |

| MiaPaCa-2 Xenograft | 7.5 mg/kg/day | Subcutaneous (s.c.) | Inhibition of tumor growth | [4] |

| 3T3-Akt1 Xenograft | 50 mg/kg | Subcutaneous (s.c.) | Induction of apoptosis | [6] |

| MiaPaCa-2 Xenograft | 30 mg/kg | Subcutaneous (s.c.) | Increased levels of phosphorylated Akt1 | [6] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Cellular Effects

This compound's inhibition of Akt leads to a cascade of downstream effects that ultimately contribute to its anti-tumor activity.

Caption: PI3K/Akt signaling and this compound's inhibition point.

Key Downstream Effects:

-

Inhibition of GSK3β: this compound treatment leads to a dose-dependent decrease in the phosphorylation of GSK3β, a direct substrate of Akt.[3] This indicates effective target engagement within the cell.

-

Induction of Apoptosis: By inhibiting Akt's anti-apoptotic functions, this compound induces apoptosis in various tumor cell lines.[6][8] This is mediated through the activation of caspases, including caspase-3 and -9.[8]

-

Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G2/M phase.[8]

-

Synergy with Chemotherapeutics: this compound has been shown to synergize with conventional chemotherapeutic agents like etoposide, enhancing their cytotoxic effects in both drug-sensitive and resistant cell lines.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of this compound.

In Vitro Kinase Assay

Caption: Generalized workflow for an in vitro kinase assay.

To determine the inhibitory potency of this compound against Akt isoforms, a standard in vitro kinase assay is employed. Purified recombinant Akt1, Akt2, or Akt3 is incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of ATP and a specific substrate, such as a GSK3-derived peptide. The amount of substrate phosphorylation is then quantified to determine the inhibitory constant (Ki) of this compound.

Cellular Proliferation Assay (MTT/MTS Assay)

Caption: Generalized workflow for a cell proliferation assay.

The effect of this compound on tumor cell proliferation is commonly assessed using MTT or MTS assays. Tumor cells, such as the T-cell acute lymphoblastic leukemia (T-ALL) cell lines CEM, Jurkat, and MOLT-4, are seeded in 96-well plates and treated with a range of this compound concentrations.[8] After a defined incubation period, a tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells, allowing for the determination of the half-maximal effective concentration (EC50) for the inhibition of cell proliferation.

Western Blot Analysis of Protein Phosphorylation

To confirm the on-target activity of this compound in a cellular context, Western blotting is used to assess the phosphorylation status of Akt substrates. Tumor cells are treated with this compound for a specified duration, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of proteins such as Akt and GSK3β. A decrease in the ratio of phosphorylated to total protein for a given substrate indicates successful inhibition of Akt signaling.

In Vivo Xenograft Studies

References

- 1. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Akt inhibitor A-443654 induces rapid Akt Ser-473 phosphorylation independent of mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validate User [ashpublications.org]

Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib

For Immediate Release

Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of the molecular targets of Rizavasertib (also known as A-443654), extending beyond its well-characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this compound.

This compound is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA damage response pathway through the inhibition of ATR. However, comprehensive kinase profiling has revealed that this compound interacts with a broader range of kinases. Understanding these off-target interactions is crucial for a complete comprehension of its biological effects, potential therapeutic applications, and toxicological profile.

This guide summarizes the quantitative data on this compound's kinase selectivity, details the experimental methodologies used for target identification, and visualizes the key signaling pathways of its molecular targets.

Quantitative Analysis of this compound's Kinase Selectivity

This compound has been profiled against extensive kinase panels to determine its selectivity. The primary method for this has been the KINOMEscan™ platform, a competitive binding assay. The data reveals that besides its high affinity for ATR, this compound interacts with several other kinases, particularly from the AGC and CAMK families.

A significant screening of 220 purified kinases demonstrated that at a concentration of 1 µM, this compound inhibited 47 kinases by more than 90%[1]. Further data from the Harvard Medical School (HMS) LINCS project, using a KINOMEscan assay at a 10 µM concentration, provides a broader view of its off-target profile[2][3].

Below is a consolidated table of the most significant non-ATR molecular targets of this compound, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage of control indicates stronger binding of this compound to the kinase. The data is primarily sourced from a comprehensive kinase screen at 1 µM and supplemented with data from the HMS LINCS KINOMEscan at 10 µM for kinases not present in the former screen.

| Target Kinase | Kinase Family | % Ctrl @ 1 µM | % Ctrl @ 10 µM | Primary Signaling Pathway(s) |

| AKT1 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Cell Survival, Proliferation |

| AKT2 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Glucose Metabolism |

| AKT3 | AGC | <10 | 0.1 | PI3K/AKT/mTOR, Neuronal Development |

| PRKACA (PKA) | AGC | <10 | 0.4 | cAMP-dependent pathway, Metabolism, Transcription |

| PRKACB (PKA) | AGC | <10 | 0.3 | cAMP-dependent pathway, Metabolism, Transcription |

| PRKACG (PKA) | AGC | <10 | 0.5 | cAMP-dependent pathway, Metabolism, Transcription |

| ROCK1 | AGC | <10 | 1.2 | Rho-associated kinase signaling, Cytoskeleton, Cell Motility |

| ROCK2 | AGC | <10 | 0.8 | Rho-associated kinase signaling, Cytoskeleton, Cell Motility |

| PRKD1 (PKCµ) | CAMK | <10 | 0.2 | DAG-PKC signaling, Cell Proliferation, Apoptosis |

| PRKD2 (PKCν) | CAMK | <10 | 0.3 | DAG-PKC signaling, Cell Proliferation, Apoptosis |

| PRKD3 (PKCν) | CAMK | <10 | 0.4 | DAG-PKC signaling, Cell Proliferation, Apoptosis |

| MAPKAPK2 | CAMK | <10 | 2.5 | p38 MAPK signaling, Stress Response, Inflammation |

| PDK1 | AGC | <10 | 3.5 | PI3K signaling, Activation of AKT and other AGC kinases |

| GSK3B | CMGC | <10 | 5.0 | Wnt signaling, Glycogen Metabolism, Cell Fate |

| RPS6KA1 (RSK1) | AGC | <10 | 1.8 | MAPK/ERK signaling, Cell Growth, Proliferation |

| RPS6KA3 (RSK2) | AGC | <10 | 2.1 | MAPK/ERK signaling, Cell Growth, Proliferation |

| AURKA | Other | <10 | 8.0 | Mitotic regulation, Centrosome function |

| AURKB | Other | <10 | 9.5 | Mitotic regulation, Chromosome segregation |

| CHEK2 | CAMK | Not in 1µM screen | 1.5 | DNA Damage Response, Cell Cycle Arrest |

| PLK1 | Other | Not in 1µM screen | 4.5 | Mitotic regulation, Cytokinesis |

Experimental Protocols

The primary experimental method for determining the off-target profile of this compound is the KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay

Principle: The KINOMEscan™ assay is a proprietary technology from Eurofins DiscoverX that quantitatively measures the binding of a test compound (this compound) to a large panel of human kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates stronger competition from the test compound.

Methodology:

-

Kinase Expression: Kinases are produced as fusions with a DNA tag.

-

Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand bead, and the test compound (this compound).

-

Competition: The kinase, immobilized ligand, and this compound (at a specified concentration, e.g., 1 µM or 10 µM) are incubated together to allow for binding to reach equilibrium.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).

-

Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated as follows: (Signal in the presence of this compound / Signal in the presence of DMSO vehicle control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger binding of this compound to the kinase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the off-targets of this compound and a generalized workflow for the KINOMEscan™ assay.

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR pathway with this compound inhibition points.

MAPK/ERK Signaling Pathway

Caption: MAPK/ERK pathway showing this compound's effect on RSK.

KINOMEscan™ Experimental Workflow

Caption: Generalized workflow for the KINOMEscan™ assay.

Conclusion

While this compound is a potent inhibitor of ATR, this technical guide demonstrates its significant interactions with a range of other kinases, most notably within the AGC and CAMK families. The polypharmacology of this compound, particularly its potent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite of inhibiting multiple signaling nodes. This information is critical for the rational design of future clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing this compound for other therapeutic indications. Further investigation into the functional consequences of these off-target interactions is warranted to fully elucidate the mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Rizavasertib in Cell Lines

Introduction

Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor, targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high efficacy. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in various human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and activation, which in turn inhibits downstream signaling and reduces cancer cell growth and proliferation.

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included assays are designed to assess its impact on cell viability, protein signaling, apoptosis, and cell cycle progression.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).

Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic factors (e.g., Bcl-2), and fostering cell proliferation by regulating cell cycle proteins. This compound's inhibition of Akt blocks these downstream events, leading to decreased cell viability and the induction of apoptosis.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory potency of this compound against Akt isoforms and its effect on tumor cell proliferation.

Table 1: Inhibitory Potency of this compound against Akt Isoforms

| Target | Parameter | Value | Cell Line | Assay Type |

|---|---|---|---|---|

| pan-Akt | Ki | 160 pM | - | Cell-based |

| Akt1 | IC50 | 2.5 nM | HEK-293T | In vitro immunoprecipitation kinase assay |

| Akt2 | IC50 | 30 nM | HEK-293T | In vitro immunoprecipitation kinase assay |

| Akt3 | IC50 | 51 nM | HEK-293T | In vitro immunoprecipitation kinase assay |

Data sourced from MedChemExpress.

Table 2: Efficacy of this compound in Tumor Cells

| Parameter | Value | Effect |

|---|---|---|

| EC50 | 0.1 µM | Inhibition of tumor cell proliferation |

Data sourced from MedChemExpress.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol measures cell viability by quantifying the metabolic activity of living cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

Resazurin sodium salt solution (e.g., CellTiter-Blue®)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells in 90 µL of complete medium per well in a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.001 to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Carefully add 10 µL of the diluted compound or vehicle to the respective wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Resazurin Incubation:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the average background fluorescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Figure 2: Experimental workflow for the Resazurin-based cell viability assay.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within the Akt signaling pathway following treatment with this compound.

Materials:

-

Cell culture dishes (6-well or 10 cm)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., CCD camera-based imager)

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein amounts (e.g., 20-40 µg per sample) and add Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities using image analysis software, normalizing to a loading control like β-actin.

-

Figure 3: General workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Treat cells with this compound as described in previous protocols.

-

Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA, enabling differentiation of cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Preparation and Fixation:

-

Treat cells with this compound for the desired duration (e.g., 24 hours).

-

Harvest approximately 1 x 106 cells per sample.

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence of PI.

-

Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Optimal Concentration of Rizavasertib for Cancer Cell Culture: Application Notes and Protocols

Introduction

Rizavasertib, also known as A-443654, is a potent and selective small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation and hyperactivation of the PI3K/Akt pathway are common occurrences in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] this compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency, thereby blocking downstream signaling and inducing anti-tumor effects.[1][6]

These application notes provide a comprehensive guide for researchers to determine and utilize the optimal concentration of this compound in cancer cell culture experiments.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and stimulating cell proliferation by activating pathways like mTOR.[4]

This compound exerts its function by competitively binding to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation, thereby inhibiting all downstream signaling.[6]

Data Presentation: this compound Potency

The effective concentration of this compound is highly dependent on the specific cancer cell line being studied, due to variations in genetic background, pathway dependencies, and drug resistance mechanisms. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported potency values for this compound (A-443654).

| Parameter | Cell Line/Target | Value | Notes | Reference |

| Ki | Akt1, Akt2, Akt3 | 160 pM | Potency against the isolated enzymes. | [1] |

| IC50 | myr-Akt1 (in HEK293T) | 2.5 nM | Inhibition of wild type AKT1 in an in vitro kinase assay. | [1] |

| IC50 | myr-Akt2 (in HEK293T) | 30 nM | Inhibition of wild type AKT2 in an in vitro kinase assay. | [1] |

| EC50 | General Tumor Cells | ~0.1 µM | Effective concentration for inhibiting the proliferation of tumor cells. | [1] |

Note: The provided values are a guide. It is imperative for researchers to empirically determine the IC50 for their specific cell line of interest using the protocols outlined below.

Experimental Protocols

Determining the optimal concentration of this compound requires a systematic approach, starting from basic cell culture and culminating in functional assays.

Protocol 1: General Cell Culture and Maintenance

This protocol provides standard steps for maintaining cancer cell lines to ensure they are healthy and in the logarithmic growth phase before experimentation.[7]

-

Culture Medium: Prepare the appropriate complete culture medium for your specific cell line, typically consisting of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Passaging: Monitor cell confluence daily. When cells reach 80-90% confluence, they should be passaged.[7]

-

Aspirate the old medium from the culture flask.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 2-3 volumes of complete culture medium.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 x g for 3-5 minutes.[7]

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Seed the cells into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).

-

Protocol 2: Preparation of this compound Stock Solution

Proper preparation and storage of the drug stock solution are critical for reproducible results.

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Calculation Example: To make a 10 mM stock from 5 mg of this compound (Molecular Weight: ~450.5 g/mol ), you would add 1.11 mL of DMSO.

-

-

Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1] When stored at -20°C, it is recommended to use within one year.[1]

Protocol 3: IC50 Determination via MTT/MTS Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium). Allow cells to adhere and recover by incubating for 24 hours.

-

-

Drug Preparation and Treatment:

-

Prepare a series of this compound dilutions from your stock solution in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "blank control" (medium only, no cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate.[8]

-

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 72 hours.[8]

-

Cell Viability Measurement (MTS Example):

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

-

Data Analysis:

-